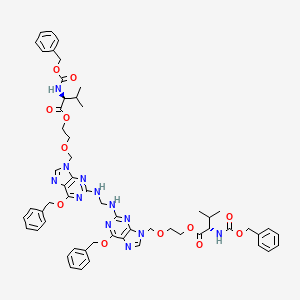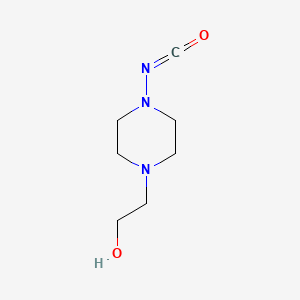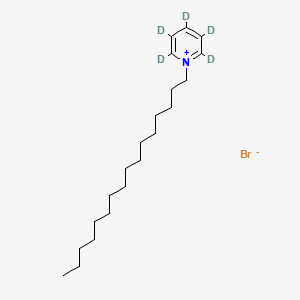
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a chemical compound with the molecular formula C12H13NO4. It is commonly referred to as DMAA-d6 and is used in scientific research to study the mechanism of action and physiological effects of certain drugs. DMAA-d6 is a deuterated derivative of 4-Hydroxy Phenylacetic Acid (4-HPAA), which is a metabolite of the neurotransmitter dopamine. DMAA-d6 is synthesized using a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The mechanism of action of DMAA-d6 is not well understood. However, it is believed to be similar to that of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester, which is a metabolite of dopamine. 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is involved in the regulation of dopamine levels in the brain, and it has been suggested that DMAA-d6 may also have a similar role in dopamine regulation.
Effets Biochimiques Et Physiologiques
DMAA-d6 has been shown to have biochemical and physiological effects in various studies. It has been reported to increase the levels of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. DMAA-d6 has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
DMAA-d6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a deuterated derivative, which makes it useful as an internal standard in mass spectrometry analysis. However, DMAA-d6 has certain limitations as well. It is not a naturally occurring compound, and its physiological effects may not be representative of those of the parent compound, 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester. Additionally, DMAA-d6 may not be suitable for studying the metabolism of drugs that are metabolized by pathways other than those involving 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Orientations Futures
There are several future directions for the study of DMAA-d6. One possible direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its role in the regulation of dopamine levels in the brain and its potential implications for the development of drugs that target the dopamine system. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of DMAA-d6.
Méthodes De Synthèse
DMAA-d6 is synthesized using a method that involves the reaction of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester with dimethylamine-d6 and ethyl chloroformate. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified using chromatography. The synthesis method is reliable and produces high yields of DMAA-d6, making it suitable for scientific research applications.
Applications De Recherche Scientifique
DMAA-d6 is used in scientific research to study the mechanism of action and physiological effects of certain drugs. It is commonly used as an internal standard in mass spectrometry analysis to quantify the levels of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester and other related compounds in biological samples. DMAA-d6 is also used in drug metabolism studies to investigate the metabolic pathways of drugs that are metabolized to 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Propriétés
Numéro CAS |
1346603-09-5 |
|---|---|
Nom du produit |
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester |
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
243.292 |
Nom IUPAC |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
Clé InChI |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

